molecular formula C12H21NO3 B13913375 tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13913375
M. Wt: 227.30 g/mol
InChI Key: WWSYQMMNJDTMJV-SKDRFNHKSA-N
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Description

Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the Azabicycloheptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the Hydroxymethyl Group: This step often involves the reduction of a carbonyl precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4.

    Substitution: SOCl2, PBr3.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary but often include interactions with proteins, enzymes, and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Tert-butyl (1R,4S)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: A stereoisomer with different biological activity.

    Tert-butyl (1S,4R)-1-(methoxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a tert-butyl ester group. These features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m1/s1

InChI Key

WWSYQMMNJDTMJV-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)CO

Origin of Product

United States

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